REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:4]([CH:5](C(O)=O)[CH2:6]1)[CH:3]=[CH:2]2.S(Cl)([Cl:13])=O.C(N(CC)CC)C.CC([O:26][CH3:27])(C)C>>[C:1]12([C:27]([Cl:13])=[O:26])[CH2:10][CH:4]([CH2:5][CH2:6]1)[CH:3]=[CH:2]2
|
Name
|
|
Quantity
|
58.28 g
|
Type
|
reactant
|
Smiles
|
C12C=CC(C(C1)C(=O)O)C2
|
Name
|
|
Quantity
|
31.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
51.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Type
|
CUSTOM
|
Details
|
the contents of the reactor were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL sulfur flask was equipped with magnetic stirring, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
thermometer, reflux condenser with N2-inlet adapter, and outlet adapter
|
Type
|
CUSTOM
|
Details
|
connected to a trap
|
Type
|
CUSTOM
|
Details
|
immersed in a dry ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
an ice bath was applied
|
Type
|
ADDITION
|
Details
|
to mix
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
CUSTOM
|
Details
|
temperature less than 10° C
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
STIRRING
|
Details
|
the flask was stirred for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
CUSTOM
|
Details
|
to remove triethylamine hydrochloride
|
Type
|
CUSTOM
|
Details
|
The resulting clear yellow solution was reduced to an oil on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
purified by fractional distillation at 8 mBar (fraction boiling at 62-75° C.)
|
Type
|
CUSTOM
|
Details
|
The product was stored in a desiccator at room temperature until use
|
Name
|
|
Type
|
|
Smiles
|
C12(C=CC(CC1)C2)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |